2-amino-2-(4-hydroxyphenyl)acetic acid
Overview
Description
2-amino-2-(4-hydroxyphenyl)acetic acid is a non-proteogenic amino acid found in vancomycin and related glycopeptides . It is synthesized from the shikimic acid pathway and requires four enzymes for its synthesis . Both L- and D-2-amino-2-(4-hydroxyphenyl)acetic acid are used in the vancomycin class of antibiotics . This compound is valuable in the pharmaceutical industry, particularly in the production of semisynthetic β-lactam antibiotics .
Mechanism of Action
Target of Action
2-Amino-2-(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylglycine or DL-4-Hydroxyphenylglycine, is a derivative of the amino acid glycine . As a glycine derivative, it may interact with glycine receptors or other targets that recognize glycine.
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that the compound may interact with its targets in a way that modulates these physiological processes.
Result of Action
Given its potential role as an ergogenic supplement, it may have effects on physical performance, mental performance under stress, and muscle damage prevention .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
2-amino-2-(4-hydroxyphenyl)acetic acid can be synthesized through various methods. One approach involves a four-enzyme cascade pathway for the production of D-2-amino-2-(4-hydroxyphenyl)acetic acid from L-tyrosine . This pathway includes the catalytic conversion of the intermediate 4-hydroxyphenylglyoxalate by meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum . Another method involves the esterification of DL-2-amino-2-(4-hydroxyphenyl)acetic acid with thionyl chloride to generate DL-2-amino-2-(4-hydroxyphenyl)acetic acid methyl ester, followed by hydrolysis to produce D-2-amino-2-(4-hydroxyphenyl)acetic acid .
Chemical Reactions Analysis
2-amino-2-(4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by 4-hydroxymandelate synthase using oxygen to form 4-hydroxymandelate and hydrogen peroxide . This reaction is catalyzed by a non-heme iron-dependent dioxygenase . Another reaction involves the oxidation of 4-hydroxymandelate by hydroxymandelate oxidase to form 4-hydroxylbenzoylformate . Common reagents used in these reactions include NAD+ and FMN as cofactors .
Scientific Research Applications
2-amino-2-(4-hydroxyphenyl)acetic acid has numerous scientific research applications. It is a valuable pharmaceutical building block used in the production of semisynthetic β-lactam antibiotics, such as penicillins and cephalosporins . Additionally, it is used in the synthesis of aromatic aldehydes, such as 4-hydroxybenzaldehyde . In the field of peptide synthesis, this compound is used as a non-canonical amino acid in the production of non-ribosomal peptides . Its significance in medicinal chemistry has drawn the attention of many research groups and pharmaceutical companies .
Comparison with Similar Compounds
2-amino-2-(4-hydroxyphenyl)acetic acid is similar to other phenylglycine-type amino acids, such as phenylglycine and 3,5-dihydroxyphenylglycine . These compounds share structural similarities and are used in the production of peptide natural products . this compound is unique due to its specific incorporation into glycopeptide antibiotics and its synthesis from the shikimic acid pathway . Tyrosine, another similar amino acid, differs by a methylene group between the aromatic ring and the alpha carbon .
Properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860473 | |
Record name | Amino(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9 | |
Record name | DL-p-Hydroxyphenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938976 | |
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Record name | (1)-4-Hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02601 | |
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Record name | NSC30081 | |
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Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Amino(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-4-hydroxyphenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXYPHENYLGLYCINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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